2-Bromo-1-phenylethanol

Catalog No.
S663336
CAS No.
2425-28-7
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
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2-Bromo-1-phenylethanol

CAS Number

2425-28-7

Product Name

2-Bromo-1-phenylethanol

IUPAC Name

2-bromo-1-phenylethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

DAHHEUQBMDBSLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CBr)O

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O

2-Bromo-1-phenylethanol is an organic compound with the molecular formula C₈H₉BrO. It features a bromine atom attached to the second carbon of a phenylethanol structure, which includes a hydroxyl group (alcohol) and a phenyl ring. This combination contributes to its unique chemical properties and reactivity. The compound exists as a chiral molecule, with the potential for optical activity, making it significant in various chemical applications and research contexts.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions. For example:
    C6H5CH2CH2Br+NaOHC6H5CH2CH2OH+NaBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br}+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH}+\text{NaBr}
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using agents like chromium trioxide or pyridinium chlorochromate .
  • Reduction Reactions: It can be reduced to yield 1-phenylethanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The biological activity of 2-bromo-1-phenylethanol is linked to its chiral nature, which allows it to interact with biological systems, potentially influencing enzyme activity and receptor interactions. Studies have indicated that derivatives of this compound may exhibit antimicrobial properties, although specific biological assays are required to confirm these effects .

Several methods exist for synthesizing 2-bromo-1-phenylethanol:

  • Bromination of Phenylethanol: This method involves treating phenylethanol with hydrogen bromide or brominating agents like phosphorus tribromide under controlled conditions:
    C6H5CH2CH2OH+HBrC6H5CH2CH2Br+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH}+\text{HBr}\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br}+\text{H}_2\text{O}
  • Asymmetric Synthesis: In industrial contexts, enantioselective catalysts are employed to produce high-purity enantiomers of the compound through asymmetric synthesis techniques .

2-Bromo-1-phenylethanol is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chiral Reagent: Its chiral nature makes it valuable in asymmetric synthesis, particularly in producing enantiomerically pure compounds.
  • Research Tool: The compound is used in studies involving nucleophilic substitution and reaction kinetics due to its unique reactivity profile .

Interaction studies involving 2-bromo-1-phenylethanol focus on its reactivity with different nucleophiles and its potential biological effects. Kinetic analyses have shown that the compound can enhance reaction rates when interacting with certain enzymes or nucleophiles, suggesting its utility in enzyme engineering and biocatalysis .

Several compounds share structural similarities with 2-bromo-1-phenylethanol, including:

Compound NameStructure FeaturesUnique Characteristics
1-PhenylethanolHydroxyl group on the first carbonNon-brominated version; lacks halogen reactivity
2-BromoacetophenoneBromine on the second carbon of acetophenoneHas a carbonyl group; different reactivity profile
PhenylpropanolHydroxyl group on a propyl chainLonger aliphatic chain; different physical properties

These compounds differ primarily in their functional groups and structural arrangements, which influence their reactivity and applications in synthetic chemistry .

Core Structural Features

2-Bromo-1-phenylethanol has a stereogenic center at the α-carbon (C1), where the phenyl group, hydroxyl group, and hydrogen atom are attached. The β-carbon (C2) bears the bromine atom, which enhances electrophilic character and facilitates reactions such as nucleophilic displacement.

PropertyValueSource
Molecular formulaC₈H₉BrO
Molecular weight201.06 g/mol
Density1.503 g/cm³
Boiling point261.6°C (at 760 mmHg)
Flash point135.6°C

The compound’s structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy. Key signals in the ¹H NMR (CDCl₃) include δ 4.94 (dd, J = 9.04, 3.28 Hz, 1H) for the α-carbon proton and δ 3.65–3.55 (m, 2H) for the β-carbon protons adjacent to bromine.

Stereoisomerism

The (R)- and (S)-enantiomers differ in their specific rotation ([α]D²⁰ = +31.2 for (S)-enantiomer in CHCl₃). These enantiomers are synthesized via stereoselective methods, such as enzymatic resolution or asymmetric induction during bromohydrination of styrene.

Historical Context and Discovery

While explicit discovery dates for 2-bromo-1-phenylethanol are not well-documented, its synthesis is closely tied to advancements in bromohydrin chemistry. Early methods for producing bromohydrins involved reacting alkenes (e.g., styrene) with bromine in aqueous media, forming a bromonium ion intermediate that is opened by water.

Modern synthetic routes include:

  • Electrochemical bromination: Styrene undergoes bromohydroxylation in flow reactors using hydrobromic acid and water, yielding 2-bromo-1-phenylethanol as a major product.
  • Halogenation of alcohols: Bromination of 1-phenylethanol derivatives under controlled conditions.

These methods reflect the compound’s role as a versatile intermediate in industrial and academic synthesis.

Significance in Organic Synthesis

Reactivity Profile

2-Bromo-1-phenylethanol serves as a key intermediate in constructing complex molecules due to its bromine’s susceptibility to nucleophilic substitution.

Reaction TypeConditionsProductMechanismYield (%)Source
Hydroxide substitutionNaOH, H₂O, 25°C1-Phenylethane-1,2-diolSN2~90
Cyanide substitutionNaCN, DMSO, 50°C2-Cyano-1-phenylethanolSN2~85
Amine substitutionNH₃, EtOH, 0°Cβ-Amino alcohol derivativesSN1/SN2~70

Case Study: Conversion to Pharmaceuticals

The compound is a precursor to β-amino alcohols, which are used in synthesizing antihypertensive agents and chiral ligands. For example, reaction with methylamine yields intermediates for atenolol-like drugs.

Industrial Applications

2-Bromo-1-phenylethanol is utilized in:

  • Polymer synthesis: Functionalization of styrene derivatives for flame-retardant copolymers.
  • Agrochemicals: Production of herbicides and insecticides via oxidation or further halogenation.

Nomenclature and Related Compounds

IUPAC Naming

The systematic name is 2-bromo-1-phenylethanol, derived from the parent alcohol (1-phenylethanol) with bromine at the β-position.

SynonymCAS NumberNotes
Styrene bromohydrin2425-28-7Alternative name for the compound
α-(Bromomethyl)benzyl alcohol199343-14-1Emphasizes the bromine’s position

Comparative Analysis of Analogues

CompoundStructural DifferenceReactivity Trend
2-Chloro-1-phenylethanolCl instead of BrSlower SN2 reactions (C-Cl weaker leaving group)
2-Azido-1-phenylethanolN₃ instead of BrClick chemistry applications
1-PhenylethanolNo β-halogenLimited nucleophilic substitution

The bromine atom’s superior leaving-group ability compared to chlorine makes 2-bromo-1-phenylethanol more reactive in substitution reactions.

Classical Synthetic Routes

Classical synthetic approaches form the foundation for 2-Bromo-1-phenylethanol synthesis, providing reliable and scalable methodologies that have been extensively developed and optimized over decades of research.

Bromination of Phenylethanol Derivatives

The direct bromination of 1-phenylethanol represents the most straightforward approach to 2-Bromo-1-phenylethanol synthesis. This transformation typically employs molecular bromine in acetic acid under elevated temperatures . The reaction proceeds through an electrophilic substitution mechanism, where the hydroxyl group activates the adjacent carbon toward bromination.

N-Bromosuccinimide (NBS) Bromination: A more controlled variant utilizes N-Bromosuccinimide in the presence of radical initiators such as azobisisobutyronitrile (AIBN) in carbon tetrachloride . This method offers superior selectivity under milder conditions, typically proceeding at room temperature with yields ranging from 85-90% . The radical mechanism provides better control over side reactions and minimizes oxidation of the alcohol functionality.

Industrial Applications: The bromination approach demonstrates excellent industrial applicability due to its simplicity and scalability. Industrial processes often employ bromine in acetic acid at elevated temperatures, achieving yields of 93-95% . The reaction requires careful temperature control to prevent unwanted side reactions, particularly oxidation of the secondary alcohol to the corresponding ketone.

Reduction of 2-Bromoacetophenone

The reduction of 2-bromoacetophenone to 2-bromo-1-phenylethanol represents a highly efficient synthetic route that consistently delivers excellent yields. This approach employs various reducing agents, with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) being the most commonly utilized .

Sodium Borohydride Reduction: This method typically employs NaBH4 in methanol or tetrahydrofuran at room temperature, achieving yields of 90-95% . The reaction proceeds through nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol. The mild conditions and excellent chemoselectivity make this approach particularly attractive for large-scale synthesis.

Lithium Aluminum Hydride Reduction: LiAlH4 provides a more powerful reducing environment, capable of reducing even sterically hindered ketones . The reaction typically requires anhydrous conditions in diethyl ether or tetrahydrofuran, followed by careful aqueous workup to hydrolyze the aluminum alkoxide intermediate.

Mechanistic Considerations: The reduction proceeds through coordination of the carbonyl oxygen to the metal center, followed by hydride transfer from the borohydride or aluminum hydride complex . The reaction shows excellent chemoselectivity, leaving the carbon-bromine bond intact while selectively reducing the carbonyl functionality.

Grignard Reaction Approaches

Grignard reactions offer a convergent approach to 2-bromo-1-phenylethanol synthesis through the formation of carbon-carbon bonds. The most direct route involves the reaction of methylmagnesium bromide with benzaldehyde, followed by subsequent bromination [5] [6] [7].

Methylmagnesium Bromide Addition: The reaction of CH3MgBr with benzaldehyde in anhydrous ether produces 1-phenylethanol, which can subsequently be brominated to yield the target compound [5] [8]. This approach requires rigorously anhydrous conditions and low temperatures to prevent side reactions with moisture or oxygen.

Mechanistic Pathway: The Grignard reagent functions as both a strong nucleophile and base [5] [7]. The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde, forming a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the secondary alcohol.

Synthetic Challenges: The multi-step nature of this approach and the need for anhydrous conditions limit its practical utility compared to more direct methods [5] [9]. However, the method demonstrates excellent functional group tolerance and can be adapted for the synthesis of various substituted derivatives.

Enantioselective Synthesis

The synthesis of enantiomerically pure 2-bromo-1-phenylethanol requires sophisticated catalytic systems capable of distinguishing between the two possible stereochemical outcomes. Modern asymmetric synthesis has developed several highly effective methodologies for this challenging transformation.

Asymmetric Catalytic Reduction

Asymmetric catalytic reduction represents the most advanced approach to enantiomerically pure 2-bromo-1-phenylethanol synthesis. The Corey-Bakshi-Shibata (CBS) reduction stands as the gold standard for this transformation, consistently delivering exceptional enantioselectivities [10] [11] [12] [13].

CBS Catalyst Mechanism: The CBS catalyst operates through a sophisticated dual activation mechanism [11] [13]. The oxazaborolidine catalyst coordinates borane through its nitrogen atom, enhancing the Lewis acidity of the endocyclic boron. Simultaneously, the ketone substrate coordinates to this activated boron center, positioning the substrate for stereoselective hydride delivery [12] [14].

Synthetic Performance: CBS-catalyzed reduction of 2-bromoacetophenone achieves remarkable results, with yields of 98% and enantiomeric excess values reaching 95-99% [10]. The reaction typically employs (S)-2-methyl-CBS-oxazaborolidine with borane-tetrahydrofuran complex under mild, anhydrous conditions [10] [11].

MSPV Reduction with BINOL/AlMe3: An alternative asymmetric approach utilizes (S)-BINOL (1,1'-bi-2-naphthol) in combination with trimethylaluminum for the reduction of α-bromoacetophenone [15] [16]. This method achieves 93% yield with 79% enantiomeric excess, demonstrating the effectiveness of chiral aluminum alkoxide catalysts [15]. The reaction proceeds through a metal-ligand bifunctional mechanism, where the chiral BINOL ligand creates a stereochemically defined environment around the aluminum center.

Substrate Scope and Limitations: CBS reduction demonstrates broad substrate scope for various acetophenone derivatives, with electronic effects playing a crucial role in determining both reactivity and selectivity [17] [16]. Electron-withdrawing substituents generally enhance the electrophilicity of the carbonyl group, leading to faster reaction rates, while steric effects around the reaction center can significantly impact enantioselectivity.

Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliary-mediated synthesis provides an alternative approach to enantioselective 2-bromo-1-phenylethanol synthesis, although this strategy requires stoichiometric amounts of the chiral directing group [18] [19] [20] [21].

Evans Oxazolidinone Auxiliaries: The most well-developed chiral auxiliary approach employs Evans oxazolidinone auxiliaries attached to the carbonyl substrate [18] [19]. The auxiliary creates a rigid, conformationally defined environment that directs the stereochemical outcome of subsequent transformations. This approach typically achieves enantiomeric excess values of 85-95% [19] [20].

Auxiliary Attachment and Removal: The auxiliary is typically attached through acylation of the oxazolidinone with an appropriate acyl chloride or through other activating methods [18] [19]. Following the stereoselective transformation, the auxiliary must be removed under conditions that preserve the newly formed stereocenter, often through hydrolysis or reduction [18] [20].

Advantages and Limitations: While chiral auxiliaries can provide excellent stereoselectivity, the stoichiometric requirement represents a significant limitation in terms of atom economy and cost-effectiveness [18] [19] [21]. Additionally, the multiple steps required for auxiliary attachment and removal reduce the overall efficiency of the synthetic sequence.

Modern Developments: Recent advances in chiral auxiliary chemistry have focused on developing more easily removable auxiliaries and improving the efficiency of auxiliary-mediated transformations [20] [22]. These developments include the use of temporary chiral auxiliaries that can be removed under mild conditions without affecting the product stereochemistry.

Biocatalytic Synthesis Approaches

Biocatalytic methodologies represent the cutting edge of sustainable synthesis, offering exceptional selectivity under mild reaction conditions. These approaches harness the power of evolved enzyme systems to achieve transformations that are challenging or impossible through traditional chemical methods.

Enzymatic Reduction of 2-Bromoacetophenone

Enzymatic reduction of 2-bromoacetophenone has emerged as a highly effective route to enantiomerically pure 2-bromo-1-phenylethanol. Several enzyme systems have been successfully employed for this transformation, each offering unique advantages in terms of selectivity and reaction conditions [23] [24] [25] [26] [27].

Thermotoga maritima Secondary Alcohol Dehydrogenase (TeSADH) Mutants: Recent developments in enzyme engineering have produced highly effective TeSADH mutants specifically designed for the reduction of haloacetophenone substrates [23] [27]. These engineered enzymes, including I86A, A85G/I86A/C295A, and P84S/I86A variants, demonstrate remarkable activity toward 2-bromoacetophenone with conversions of 85-95% and enantiomeric excess values ranging from 85-95% [23] [27].

The reaction typically employs tris(hydroxymethyl)aminomethane hydrochloride (Tris-HCl) buffer at pH 7.0 with 2-propanol serving dual roles as cosubstrate for NADPH regeneration and cosolvent to enhance substrate solubility [23] [27]. The mild reaction conditions (30°C, aqueous buffer) represent a significant advantage over chemical methods, eliminating the need for harsh reagents or extreme temperatures.

Pichia glucozyma Ketoreductase (KRED1-Pglu): Another highly effective enzymatic system employs benzil reductase from Pichia glucozyma for the enantioselective reduction of acetophenone derivatives [26]. This enzyme demonstrates excellent activity toward mono-substituted acetophenones, with both electronic and steric effects influencing reaction rates and enantioselectivity [26]. The enzyme typically produces (R)-configured alcohols with high enantiomeric excess values (85-98%) [26].

Mechanistic Insights: These ketoreductases operate through a well-characterized mechanism involving NADPH as the hydride donor [28] [26] [27]. The enzyme-substrate complex formation involves precise positioning of the ketone substrate within the active site, with the enzyme's chiral environment directing the stereochemical outcome of hydride delivery [26]. The cofactor regeneration system ensures efficient turnover and enables high conversions even with catalytic amounts of enzyme.

Microbial Transformation Methods

Whole-cell biocatalytic systems offer significant advantages in terms of cofactor regeneration and operational simplicity. These systems harness the complete metabolic machinery of microorganisms to achieve selective transformations [25] [29] [30] [31].

Plant-Based Enzymatic Systems: Carrot (Daucus carota L.) and celeriac (Apium graveolens L.) root extracts have been successfully employed for the enantioselective reduction of bromoacetophenone derivatives [32]. These plant-based systems offer several advantages, including the presence of multiple complementary enzyme activities and natural cofactor regeneration systems [32].

Carrot root extract demonstrates exceptional performance in the reduction of meta-methoxyacetophenone, achieving 100% yield with complete enantiomeric excess (100% ee) for the (S)-enantiomer [32]. The enzymatic reduction of para-substituted bromoacetophenone derivatives proceeds approximately three times faster than corresponding methoxy-substituted substrates, suggesting significant electronic effects on enzyme-substrate interactions [32].

Microbial Biotransformation Advantages: Microbial systems offer several key advantages for biotransformation applications [29] [30] [33]. The high surface-to-volume ratio of microbial cells enhances mass transfer efficiency, while rapid growth rates enable quick biomass generation [29] [30]. Additionally, the high metabolic rate of microorganisms facilitates efficient substrate transformation, and sterile conditions are relatively easy to maintain [29] [30].

Substrate Scope and Selectivity: The enantioselectivity and efficiency of microbial reductions vary significantly depending on both the substrate structure and the specific microorganism employed [32] [25]. Electronic effects play a crucial role, with electron-withdrawing groups generally enhancing reaction rates compared to electron-donating substituents [32]. The highest enantiomeric excess values are typically observed with meta-substituted substrates, suggesting specific enzyme-substrate interactions that favor particular substrate orientations [32].

Candida pini IFO 1327-Mediated Reactions

The yeast Candida pini IFO 1327 represents one of the most effective biocatalytic systems for the enantioselective synthesis of 2-bromo-1-phenylethanol [34]. This organism demonstrates exceptional performance in terms of both yield and stereoselectivity, making it an attractive option for industrial applications.

Reaction Conditions and Performance: The Candida pini-mediated reduction typically employs D-glucose as a carbon source and electron donor, with potassium phosphate buffer maintaining optimal pH conditions [34]. The reaction proceeds at 30°C and pH 7.0, achieving remarkable results with 99% yield and >99% enantiomeric excess for the (S)-configured product [34].

Cofactor Regeneration: The use of D-glucose as both carbon source and reductant provides an elegant solution to cofactor regeneration [34]. The glucose metabolism generates NADPH through the pentose phosphate pathway, ensuring continuous availability of the reducing equivalents required for ketone reduction [34]. This integrated approach eliminates the need for external cofactor addition and enables sustained high-level performance.

Mechanistic Considerations: The high enantioselectivity achieved by Candida pini suggests the presence of highly evolved alcohol dehydrogenases with exceptional stereochemical control [34]. The enzyme system appears to have evolved specific substrate binding interactions that strongly favor formation of the (S)-enantiomer while effectively excluding formation of the (R)-configured product.

Scalability and Industrial Potential: The combination of excellent yield, exceptional enantioselectivity, and mild reaction conditions makes the Candida pini system highly attractive for industrial applications [34]. The use of inexpensive substrates (glucose, phosphate buffer) and the ability to operate under standard fermentation conditions represent significant advantages for large-scale implementation.

Convergent Synthetic Strategies

Convergent synthesis strategies represent a paradigm shift in synthetic planning, emphasizing the coupling of fragments of similar complexity to maximize synthetic efficiency [35] [36] [37] [38]. These approaches are particularly valuable for complex molecule synthesis where linear strategies would result in prohibitively low overall yields.

Fragment-Based Approach: The convergent synthesis of 2-bromo-1-phenylethanol can be approached through the independent preparation of key fragments followed by strategic coupling reactions [35] [37]. This approach typically involves the separate synthesis of an aryl fragment and an appropriately functionalized two-carbon unit, which are subsequently combined through efficient coupling methodologies.

Retrosynthetic Analysis: Effective convergent planning requires sophisticated retrosynthetic analysis to identify optimal disconnection points [35] [38]. For 2-bromo-1-phenylethanol, key disconnections might involve carbon-carbon bond formation between benzyl and α-bromoethyl fragments, or carbon-oxygen bond formation through alkylation strategies [37] [38].

Coupling Methodologies: Modern convergent strategies employ highly efficient coupling reactions such as cross-coupling methodologies, olefin metathesis, and click chemistry reactions [35] [37]. These reactions must demonstrate excellent functional group tolerance and proceed under mild conditions to preserve sensitive functionalities in both coupling partners.

Efficiency Considerations: The primary advantage of convergent approaches lies in their ability to minimize the number of linear steps, thereby maximizing overall yield [36] [39]. For a synthesis requiring multiple transformations, the convergent approach can dramatically improve the overall efficiency compared to linear strategies, particularly when individual fragment syntheses can be optimized independently [37] [38].

Green Chemistry Approaches to Synthesis

Green chemistry principles have revolutionized synthetic methodology development, emphasizing environmental sustainability, atom economy, and the minimization of hazardous waste [40] [41] [42] [43]. These approaches are particularly relevant for industrial synthesis where environmental impact and regulatory compliance are critical considerations.

Solvent Selection and Minimization: Green synthesis approaches prioritize the use of environmentally benign solvents, with water representing the ideal choice [40] [41] [42]. Supercritical carbon dioxide and ionic liquids offer alternative green solvents that can replace traditional organic solvents in many transformations [40] [42]. Solvent-free reactions represent the ultimate goal, eliminating solvent-related environmental impact entirely [41] [44].

Catalytic Approaches: The development of efficient catalytic systems represents a cornerstone of green chemistry [40] [41] [43]. Catalysis enables reactions to proceed under milder conditions while reducing energy consumption and waste generation [42] [44]. Both homogeneous and heterogeneous catalysts play crucial roles, with increasing emphasis on recyclable and reusable catalytic systems [41] [43].

Biocatalytic Integration: Enzymatic and microbial transformations exemplify green chemistry principles through their exceptional selectivity and mild reaction conditions [40] [41] [42]. Biocatalytic approaches typically generate minimal waste and operate under physiological conditions, eliminating the need for extreme temperatures or pressures [42] [45].

Renewable Feedstocks: Green synthesis emphasizes the utilization of renewable starting materials derived from biomass rather than petroleum-based resources [40] [41] [42]. This approach not only reduces dependence on fossil fuels but often provides access to complex molecular frameworks that would be difficult to construct through traditional synthetic methods [42] [45].

Energy-Efficient Methodologies: Modern green chemistry incorporates energy-efficient activation methods such as microwave irradiation and ultrasound-assisted synthesis [40] [41] [42]. These techniques can dramatically reduce reaction times and energy consumption while often improving selectivity and yield [41] [45]. Mechanochemical approaches, including ball milling, enable solvent-free transformations with minimal energy input [41] [44].

Atom Economy Optimization: Green synthetic design emphasizes maximizing atom economy by incorporating all reaction components into the final product [40] [42] [44]. This principle drives the development of more efficient transformations that minimize byproduct formation and waste generation [41] [43].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2425-28-7

Dates

Modify: 2023-08-15

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